molecular formula C10H23NO B2545044 3-(Heptylamino)propan-1-ol CAS No. 1024275-23-7

3-(Heptylamino)propan-1-ol

Cat. No. B2545044
CAS RN: 1024275-23-7
M. Wt: 173.3
InChI Key: DTTWYONMEZWLBH-UHFFFAOYSA-N
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Description

3-(Heptylamino)propan-1-ol is a chemical compound with the molecular formula C10H23NO and a molecular weight of 173.3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(Heptylamino)propan-1-ol consists of a three-carbon chain (propan-1-ol) with a heptylamine (a seven-carbon chain with an amine group) attached .


Physical And Chemical Properties Analysis

3-(Heptylamino)propan-1-ol is a liquid at room temperature . It has a predicted melting point of 43.63°C, a predicted boiling point of approximately 266.6°C at 760 mmHg, a predicted density of approximately 0.9 g/cm^3, and a predicted refractive index of n 20D 1.45 .

Scientific Research Applications

Beta-Adrenergic Blocking Agents

The compound 3-(Heptylamino)propan-1-ol and its derivatives have been studied for their potential as beta-adrenergic blocking agents. Research has focused on understanding the structure-activity relationships, particularly the effects of sulfur, sulfoxide, and sulfone groups on beta-adrenoreceptor blocking potency and selectivity (Tucker & Coope, 1978).

Lipase-Catalyzed Resolution in Asymmetric Synthesis

This compound has been used in the field of enzymatic resolution of chiral 1,3-amino alcohols. It plays a role in the synthesis of important pharmaceuticals like (S)-dapoxetine, showcasing its utility in producing enantiomerically pure substances (Torre, Gotor‐Fernández, & Gotor, 2006).

Src Kinase Inhibition and Anticancer Activity

Derivatives of 3-(Heptylamino)propan-1-ol have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein implicated in cancer. These studies provide insights into developing new anticancer drugs (Sharma et al., 2010).

Antifungal Agents

Research has been conducted on the antifungal properties of derivatives of this compound, particularly against Candida albicans, a common fungal pathogen. These studies are crucial in developing new antifungal drugs (Guillon et al., 2011).

Corrosion Inhibition

3-(Heptylamino)propan-1-ol derivatives have also been studied for their performance in inhibiting carbon steel corrosion. This research is significant in materials science, especially in protecting industrial equipment and infrastructure (Gao, Liang, & Wang, 2007).

Cardioselective Beta-Blockers

Investigations into the cardioselectivity of beta-blockers have utilized derivatives of this compound. Such studies aim to develop safer and more effective cardiovascular medications (Large & Smith, 1982).

Fluorescent Biomarkers

Compounds synthesized from 3-(Heptylamino)propan-1-ol have been evaluated as potential fluorescent biomarkers. This research is relevant in quality control for biodiesel and other industrial applications (Pelizaro et al., 2019).

Safety And Hazards

While specific safety and hazard information for 3-(Heptylamino)propan-1-ol is not available, similar compounds like propan-1-ol are known to be flammable and can cause serious eye damage . They may also cause drowsiness or dizziness .

Future Directions

As a specialty product for proteomics research , 3-(Heptylamino)propan-1-ol could have potential applications in various scientific research fields, including chemistry, biology, and material sciences.

properties

IUPAC Name

3-(heptylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-2-3-4-5-6-8-11-9-7-10-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTWYONMEZWLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptylamino)propan-1-ol

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